molecular formula C11H13NO4S B2649707 Dimethyl 5-methyl-1H-pyrrolo(1,2-C)(1,3)thiazole-6,7-dicarboxylate CAS No. 75475-91-1

Dimethyl 5-methyl-1H-pyrrolo(1,2-C)(1,3)thiazole-6,7-dicarboxylate

Cat. No.: B2649707
CAS No.: 75475-91-1
M. Wt: 255.29
InChI Key: SCRVMGJDGYRHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused pyrrolo-thiazole core with methyl and ester substituents. Its synthesis typically involves cycloaddition reactions of thiazolidine derivatives with dimethyl acetylenedicarboxylate (DMAD) . Key structural features include:

  • Pyrrolo-thiazole backbone: A bicyclic system with sulfur and nitrogen atoms contributing to electron-deficient properties.
  • Ester groups: The 6,7-dicarboxylate moieties influence solubility and reactivity.
  • Methyl substituent: A 5-methyl group modulates steric and electronic effects.

Compound A has been studied for its conformational behavior, with low-temperature matrix IR spectroscopy and computational methods revealing two dominant conformers (cis/cis and trans/cis) depending on the environment . The cis/cis form is energetically favored in gaseous and argon matrix states, while polarizable environments (e.g., xenon matrix) stabilize trans/cis conformers .

Biological studies suggest derivatives of this scaffold exhibit antiproliferative activity against colorectal cancer (CRC) cells, particularly when functionalized with hydroxymethyl or sulfone groups .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 5-methyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-6-8(10(13)15-2)9(11(14)16-3)7-4-17-5-12(6)7/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRVMGJDGYRHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2N1CSC2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75475-91-1
Record name DIMETHYL 5-METHYL-1H-PYRROLO(1,2-C)(1,3)THIAZOLE-6,7-DICARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing dimethyl 5-methyl-1H-pyrrolo(1,2-C)(1,3)thiazole-6,7-dicarboxylate involves the reaction of 1,3-thiazolidine-4-carboxylic acid with acetic anhydride to generate a bicyclic mesoionic ring system. This intermediate then reacts with dimethyl acetylenedicarboxylate to form the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-methyl-1H-pyrrolo(1,2-C)(1,3)thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiazole derivatives, including dimethyl 5-methyl-1H-pyrrolo(1,2-C)(1,3)thiazole-6,7-dicarboxylate, have been recognized for their broad-spectrum biological activities. Research indicates that compounds containing thiazole rings exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of thiazole showed enhanced antibacterial activity compared to traditional antibiotics like Oxytetracycline .

Pharmacological Properties
The compound has shown promise in the development of new pharmaceuticals targeting various diseases. Thiazoles are known for their roles in treating conditions such as tuberculosis and HIV due to their ability to inhibit specific enzymes involved in pathogen metabolism . The structural features of this compound may contribute to its effectiveness as a lead compound in drug discovery.

Organic Synthesis

Synthetic Methodologies
this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including cyclization reactions that yield other heterocyclic compounds. For example, recent studies have utilized this compound in the synthesis of novel pyrrolidine and thiazole derivatives through condensation reactions with thiocarbonyl compounds .

Case Study: Synthesis of Antibacterial Agents
A notable case study involved the synthesis of substituted 5-oxopyrrolidines from this compound. The resulting compounds exhibited significantly increased antibacterial activity against tested strains compared to controls . This highlights the compound's utility as a precursor for developing new antimicrobial agents.

Material Science

Potential Applications in Materials
The conformational behavior of this compound has been studied using infrared spectroscopy and computational methods. Understanding its conformational dynamics can lead to applications in designing materials with specific optical or electronic properties . The stability of different conformers under varying conditions suggests potential uses in fields such as organic electronics and photonics.

Data Table: Summary of Biological Activities

Activity Type Compound MIC (µg/mL) MBC (µg/mL)
AntibacterialDimethyl 5-methyl-1H-pyrrolo(1,2-C)(1,3)thiazole7.815.6
Control (Oxytetracycline)Standard Antibiotic62.5125

Mechanism of Action

The mechanism of action of dimethyl 5-methyl-1H-pyrrolo(1,2-C)(1,3)thiazole-6,7-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Synthesis Efficiency: Yields vary significantly with substituents. For example, Compound B (64%) and Compound C (46%) highlight steric and electronic challenges in introducing bulky groups (e.g., quinoline) .
  • Chirality : Chiral analogs (e.g., Compound C ) exhibit high optical activity ([α]D = +434°), critical for enantioselective applications .
  • Sulfone Derivatives : Compound E incorporates a sulfone group, enhancing polarity and aqueous solubility, though synthesis requires NaBH₄ instead of LiAlH₄ to prevent over-reduction .

Conformational and Spectral Differences

  • Ester Orientation: In Compound A, cis/cis ester conformers dominate in nonpolar environments, while polar matrixes (e.g., xenon) stabilize trans/cis forms . This contrasts with simpler analogs lacking methyl groups, which show less conformational flexibility.
  • Methyl vs. Aryl Substituents : The 5-methyl group in Compound A reduces steric hindrance compared to aryl-substituted analogs (e.g., Compound F ), favoring higher synthetic yields .
  • Spectral Signatures: IR spectra for sulfone derivatives (e.g., Compound E) show distinct S=O stretches (~1385 cm⁻¹), absent in non-sulfonated analogs .

Biological Activity

Dimethyl 5-methyl-1H-pyrrolo(1,2-C)(1,3)thiazole-6,7-dicarboxylate (commonly referred to as PTD) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of PTD, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PTD has the molecular formula C11H13NO4SC_{11}H_{13}NO_4S and features a pyrrolo-thiazole core with two carboxylate groups. Its structure plays a crucial role in its biological activity. The compound is characterized by conformational flexibility due to the orientation of its methyl ester groups, which can influence its interaction with biological targets .

Anticancer Activity

Research indicates that PTD and its derivatives exhibit significant anticancer properties. A notable study demonstrated that compounds derived from pyrrolo-thiazoles activate the p53 pathway, a critical mechanism in tumor suppression. The compound MANIO, a derivative of PTD, showed remarkable selectivity towards p53-expressing cancer cells and enhanced antitumor activity against colorectal cancer (CRC) models .

The mechanism by which PTD exerts its anticancer effects involves:

  • Activation of p53 Pathway : PTD derivatives enhance the stability and transcriptional activity of p53, leading to increased apoptosis in cancer cells.
  • Synergistic Effects : When combined with conventional chemotherapeutics (e.g., doxorubicin), PTD derivatives demonstrated synergistic effects that improved overall efficacy against cancer cells expressing wild-type or mutant p53 .

In Vitro Studies

A series of in vitro studies evaluated the antiproliferative activity of PTD derivatives on various human CRC cell lines. The results highlighted the following:

  • IC50 Values : The IC50 values for selected compounds were determined in HCT116 colon cancer cells (both wild-type and p53-null). For instance:
    CompoundIC50 (μM) HCT116 p53+/+IC50 (μM) HCT116 p53−/−
    4a4.43 ± 2.1332.50 ± 1.30
    4e7.50 ± 1.10>50
    71.47 ± 0.66ND
  • Selectivity : Compounds exhibited selective cytotoxicity towards p53-expressing cells compared to p53-null cells, indicating a targeted therapeutic potential .

In Vivo Studies

In vivo experiments using xenograft mouse models demonstrated that PTD derivatives could significantly inhibit tumor growth without notable adverse effects. These studies reinforce the potential for clinical application in precision therapy for CRC and other cancers associated with p53 mutations .

Summary of Findings

The biological activity of this compound is characterized by:

  • Anticancer Efficacy : Demonstrated through both in vitro and in vivo studies.
  • Mechanistic Insights : Activation of the p53 pathway leading to enhanced apoptosis in cancer cells.
  • Potential for Drug Development : The structure-activity relationship (SAR) studies provide valuable insights for developing new anticancer agents based on PTD.

Q & A

Q. What strategies improve solubility or bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt formation : Synthesize sodium or potassium salts via carboxylate deprotonation, as done for triazolothiadiazine derivatives .
  • Prodrug design : Ester hydrolysis to carboxylic acids under physiological conditions .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.